(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride
CAS No.: 1855888-34-4
Cat. No.: VC13608803
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855888-34-4 |
|---|---|
| Molecular Formula | C7H11ClN2O |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | (3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O.ClH/c10-4-6-3-7(9-8-6)5-1-2-5;/h3,5,10H,1-2,4H2,(H,8,9);1H |
| Standard InChI Key | GXUHXGXCVXERKM-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NNC(=C2)CO.Cl |
| Canonical SMILES | C1CC1C2=NNC(=C2)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride is classified as an organochlorine compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol. The IUPAC name explicitly describes its structure: a pyrazole ring (1H-pyrazol-5-yl) substituted with a cyclopropyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 5, forming a hydrochloride salt.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .
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Cyclopropyl Substituent: A strained three-membered carbocyclic ring at position 3, which enhances metabolic stability and influences molecular conformation .
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Hydroxymethyl Group: A polar functional group at position 5 that improves aqueous solubility and provides a site for further chemical modifications.
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Hydrochloride Salt Formation: Enhances crystallinity and bioavailability by increasing solubility in physiological environments.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1855888-34-4 |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride |
| SMILES | C1CC1C2=NNC(=C2)CO.Cl |
| InChI Key | GXUHXGXCVXERKM-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride typically involves multi-step organic reactions, as inferred from analogous pyrazole derivatives . A proposed synthetic route includes:
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Cyclopropane Introduction: Reacting 2-amino-pyridine-3-carbaldehyde with cyclopropyl-3-oxo-propionic acid ethyl ester under basic conditions to form the cyclopropane-fused intermediate .
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to construct the pyrazole nucleus .
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Hydroxymethylation: Introducing the -CH₂OH group via nucleophilic substitution or reduction of a carbonyl precursor.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.
Critical reaction parameters include temperature control (reflux conditions at 80–85°C) , solvent selection (ethanol, ethyl acetate), and purification methods (recrystallization or column chromatography). Yield optimization remains a focus, with reported yields for similar compounds ranging from 72% to 95% .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderate solubility in polar solvents like ethanol and water due to the hydrochloride salt formation.
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Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH.
Spectroscopic Data
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IR Spectroscopy: Key absorption bands include O-H stretch (~3100–3500 cm⁻¹), C=N stretch (~1645 cm⁻¹), and C-O stretch (~1700 cm⁻¹).
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¹H NMR (DMSO-d₆): Characteristic signals at δ 1.05–1.24 ppm (cyclopropyl CH₂), δ 2.58 ppm (cyclopropyl CH), and δ 4.00–7.75 ppm (pyrazole and hydroxymethyl protons) .
Research Gaps and Future Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: Elucidate molecular targets via proteomics or crystallography.
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Structure-Activity Relationships (SAR): Systematically modify the hydroxymethyl and cyclopropyl groups to optimize potency.
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Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.
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